molecular formula C13H15N5O2 B235175 N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide

Cat. No. B235175
M. Wt: 273.29 g/mol
InChI Key: AHABDQGXYGSRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide, also known as LUF6000, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), that are involved in the inflammatory response. It may also act by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide in lab experiments is its ability to selectively target certain enzymes and pathways. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide is its potential toxicity and side effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide. One direction is to further investigate its potential as a diagnostic tool for cancer and other diseases. Another direction is to explore its potential use in combination with other drugs or therapies for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and less toxic analogs.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide involves a multi-step reaction sequence. The first step involves the reaction of 2-chloro-N-(2-allyl-2H-tetraazol-5-yl)acetamide with 2-methylphenol in the presence of a base to form the intermediate product. This intermediate product is then reacted with an alkylating agent to obtain the final product, N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-(2-methylphenoxy)acetamide

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide

InChI

InChI=1S/C13H15N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)9-20-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,16,19)

InChI Key

AHABDQGXYGSRCJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NN(N=N2)CC=C

Origin of Product

United States

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